2-Hydroxy-4-methylbenzaldehyde
Overview
Description
It is a white crystalline powder with a melting point of 58-61°C and a boiling point of 222-223°C . This compound is slightly soluble in water but soluble in organic solvents like chloroform and ethyl acetate . It is commonly used in the synthesis of various organic compounds and has applications in the pharmaceutical and fragrance industries .
Scientific Research Applications
2-Hydroxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: It has been studied for its antibacterial and antifungal properties
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the fragrance industry as a component of various perfumes and flavorings.
Mechanism of Action
Target of Action
2-Hydroxy-4-methylbenzaldehyde is an endogenous metabolite . It is the main component of root bark essential oil of Periploca sepium Bunge and is a potential tyrosinase inhibitor present in African medicinal plants . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.
Pharmacokinetics
It is known to be soluble in oil and slightly soluble in water , which may affect its absorption and distribution in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is air sensitive and should be stored away from air and oxidizing agents under inert gas . The compound’s solubility in oil and slight solubility in water may also affect its bioavailability and efficacy in different environments.
Safety and Hazards
2-Hydroxy-4-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is also classified as a reproductive toxin . It is combustible and toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as tyrosinase, which is involved in the oxidation of phenols. The hydroxyl group in this compound allows it to participate in redox reactions, making it a potential inhibitor of tyrosinase . This interaction is crucial in the development of antifungal agents, as it disrupts the cellular antioxidation systems of fungi .
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of fungal growth, making it a valuable compound in antifungal treatments . Additionally, this compound can impact cell signaling pathways and gene expression, further contributing to its antifungal properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a redox-active compound, participating in redox cycling that destabilizes cellular redox homeostasis . This mechanism involves the inhibition of enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . By inhibiting these enzymes, this compound enhances the efficacy of conventional antifungal agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under inert gas but is sensitive to air and oxidizing agents . Long-term exposure to these conditions can lead to degradation, affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal properties without significant adverse effects. At higher doses, it can cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as tyrosinase and participates in redox reactions that affect metabolic flux and metabolite levels . These interactions are crucial for its role as an antifungal agent, as they disrupt the metabolic processes of fungal cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in disrupting cellular redox homeostasis and antioxidation systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of m-cresol with paraformaldehyde in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification through column chromatography .
Another method involves the use of tri-n-butylamine and tin tetrachloride as catalysts in toluene, with paraformaldehyde as the aldehyde source . The reaction is carried out at elevated temperatures (100°C) for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of catalysts and solvents may vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions with reagents like methyl iodide to form methyl ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: 2-Hydroxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-4-methylbenzyl alcohol.
Substitution: Methyl ethers of this compound.
Comparison with Similar Compounds
2-Hydroxy-4-methylbenzaldehyde can be compared with other similar compounds such as:
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with the methyl group at the 5-position instead of the 4-position.
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group at the 4-position.
4-Hydroxy-2-methylbenzaldehyde: Similar structure but with the hydroxyl group at the 4-position and the methyl group at the 2-position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents on the benzene ring.
Properties
IUPAC Name |
2-hydroxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODRRPJMQDFCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074407 | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Hydroxy-4-methyl benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
760.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Hydroxy-4-methyl benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
698-27-1 | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXY-4-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0S26G61J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 - 61 °C | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Hydroxy-4-methylbenzaldehyde used in the synthesis of other compounds?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be alkylated to form 2-alkoxy-4-methylbenzaldehydes, which are then converted to Schiff bases. [] These Schiff bases can undergo intermolecular self-condensation to produce oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. [] Additionally, this compound can be transformed into a twofold Schiff base, leading to the formation of ladder polymers. []
Q2: Can you describe the coordination chemistry of this compound-derived ligands with transition metals?
A2: this compound can be reacted with isonicotinoyl hydrazone to form ligands like N-2-hydroxy-4-methylbenzaldehyde-isonicotinoyl hydrazone (HMIH). [, ] These ligands exhibit dibasic tridentate behavior, coordinating to transition metal ions (such as Co(II), Ni(II), and Cu(II)) through the deprotonated phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms. [, ] The resulting complexes adopt various geometries depending on the metal ion and reaction conditions. For instance, Co(II) and Ni(II) complexes typically exhibit octahedral geometries, while Cu(II) complexes tend to adopt square planar geometries. []
Q3: Has this compound been identified in natural sources, and if so, are there any associated biological activities?
A3: Yes, this compound has been identified in the root extracts of Vernonia glabra. [] While the specific activity of this compound itself is not detailed in the study, the ethyl acetate fraction of the root extract, containing 6.47% this compound, showed promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. [] This suggests that this compound, alongside other identified compounds in the extract, may contribute to the plant's traditional use in treating various ailments. []
Q4: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A4: Several spectroscopic techniques are used to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their coordination modes in metal complexes. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides structural information and insights into the ligand's behavior. [] Additionally, electronic (UV-Vis) spectroscopy is utilized to study electronic transitions within the molecules and investigate the geometries of metal complexes. [] For complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify individual components. []
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